Bienvenue dans la boutique en ligne BenchChem!

MCC-134

KATP channel pharmacology SUR subtype selectivity Inverse agonism

MCC-134 is a unique, context-dependent KATP channel modulator. It acts as a SUR2B agonist and SUR1 antagonist, opening surface KATP channels while inhibiting mitoKATP. This polypharmacology is essential for studies in cardioprotection and vascular biology, where single-action compounds like diazoxide fail. Procure this high-purity research tool to ensure precise, subtype-specific modulation in your experimental models.

Molecular Formula C16H17N3OS
Molecular Weight 299.4 g/mol
CAS No. 181238-67-5
Cat. No. B1676261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCC-134
CAS181238-67-5
Synonyms1-(4-(1H-imidazol-1-yl)benzoyl)-N-methylcyclobutanecarbothioamide
MCC 134
MCC-134
Molecular FormulaC16H17N3OS
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCNC(=S)C1(CCC1)C(=O)C2=CC=C(C=C2)N3C=CN=C3
InChIInChI=1S/C16H17N3OS/c1-17-15(21)16(7-2-8-16)14(20)12-3-5-13(6-4-12)19-10-9-18-11-19/h3-6,9-11H,2,7-8H2,1H3,(H,17,21)
InChIKeyTUMUOLDYJYUKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MCC-134 (CAS 181238-67-5): A Differential KATP Channel Modulator for Vascular and Pancreatic Research


MCC-134 (1-[4-(1H-imidazol-1-yl)benzoyl]-N-methylcyclobutanecarbothioamide) is a synthetic vasorelaxant agent belonging to the class of ATP-sensitive potassium (KATP) channel modulators [1]. It is structurally related to aprikalim, a known potassium channel opener [2]. Unlike conventional KATP channel openers or blockers, MCC-134 exhibits a unique, subtype-dependent pharmacological profile, acting as an opener of the vascular smooth muscle-type (SUR2B/Kir6.2) KATP channel while concurrently functioning as an antagonist of the pancreatic-type (SUR1/Kir6.2) KATP channel [1]. This dual activity is further extended by its differential effects on subcellular KATP channel populations: it opens surface/sarcolemmal KATP channels but inhibits mitochondrial KATP (mitoKATP) channels in cardiac myocytes [3].

The Case Against Substituting MCC-134 with Other KATP Modulators


Generic substitution of MCC-134 with other KATP channel modulators is scientifically invalid due to its unique, integrated polypharmacology that cannot be replicated by single-target agents. Standard KATP channel openers (e.g., diazoxide, pinacidil, cromakalim) or blockers (e.g., glibenclamide, 5-hydroxydecanoate) exhibit a uniform direction of action—either activation or inhibition—across channel subtypes and cellular locations [1]. In stark contrast, MCC-134's activity is inherently context-dependent, acting as an agonist or antagonist based on the specific sulfonylurea receptor (SUR) subunit composition [2] and the subcellular localization of the channel [3]. A study by Sasaki et al. (2003) underscores this point, demonstrating that MCC-134 opens surface KATP channels while simultaneously blocking mitoKATP channels, a dual action profile not shared by diazoxide, 5-hydroxydecanoate, or HMR1098 [4]. Consequently, substituting MCC-134 with a conventional opener or blocker will fail to recapitulate its nuanced, and often opposing, effects in complex biological systems, leading to erroneous conclusions in research models of cardioprotection, vascular reactivity, and pancreatic function.

Quantitative Evidence for MCC-134's Differentiated Pharmacological Profile


Subtype-Selective Inverse Agonism at SUR1-Containing KATP Channels

MCC-134 exhibits functional selectivity at recombinant KATP channels based on the sulfonylurea receptor (SUR) subunit. It activates the vascular smooth muscle-type SUR2B/Kir6.2 channel but, unlike diazoxide, does not activate the pancreatic-type SUR1/Kir6.2 channel [1]. Crucially, MCC-134 functions as an inverse agonist on SUR1/Kir6.2 channels, suppressing currents that had been fully pre-activated by either diazoxide (a SUR1 agonist) or sodium cyanide (NaCN, a metabolic inhibitor) [1]. This inhibitory action is not observed with other KATP channel openers like diazoxide or pinacidil, which uniformly activate SUR1- and SUR2B-containing channels [2].

KATP channel pharmacology SUR subtype selectivity Inverse agonism

Differential Modulation of Surface and Mitochondrial KATP Channels in Cardiac Myocytes

In native cardiac myocytes, MCC-134 exhibits a unique dual action: it is a slow opener of surface KATP (sarcKATP) channels but a potent inhibitor of mitochondrial KATP (mitoKATP) channels [1]. This contrasts with diazoxide, which is a mitoKATP channel opener, and 5-hydroxydecanoate (5-HD), which is a selective mitoKATP channel blocker [2]. MCC-134 inhibited diazoxide-induced mitoKATP channel opening in a dose-dependent manner with an EC50 of 27 μmol/L [1]. Furthermore, in a functional cell-pelleting ischemia assay, co-application of MCC-134 with diazoxide completely abolished the cardioprotective effect of diazoxide [1].

Cardioprotection Ischemic preconditioning mitoKATP channel sarcKATP channel

In Vivo Abrogation of Cardioprotection from Hypoxic Adaptation

In an in vivo model of hypobaric adaptation in rats, MCC-134 was used to probe the role of mitochondrial KATP (mitoKATP) channels in cardioprotection [1]. The study compared the effects of MCC-134, a mitoKATP inhibitor, with glibenclamide, a non-selective blocker of both sarcolemmal and mitochondrial KATP channels [2]. Pretreatment with MCC-134 (3 mg/kg) completely abolished the cardioprotective and antiarrhythmic effects induced by adaptation to a 7000 m altitude regimen [1]. In contrast, glibenclamide (0.3 mg/kg) eliminated the antiarrhythmic effect of adaptation to a 5000 m regimen but did not affect the cardioprotection seen at 7000 m, suggesting that the two adaptation protocols engage distinct KATP channel populations [1].

Chronic hypoxia Cardioprotection In vivo pharmacology Antiarrhythmic

Potent Vasorelaxant Activity in Smooth Muscle Preparations

MCC-134 exhibits potent concentration-dependent relaxation of smooth muscle tissues, a property shared by other KATP channel openers but with distinct subtype selectivity [1]. In pig urethral strips, MCC-134 reduced resting tone with an EC50 of 6 μM [1]. This relaxation was suppressed by glibenclamide, confirming its mediation through KATP channels [1]. In electrophysiological studies on rabbit portal vein smooth muscle cells, MCC-134 dose-dependently induced K+-selective currents (I(MCC)) with an EC50 of 5.3 μM [2]. These currents were completely blocked by 10 μM glibenclamide, but not by iberiotoxin, charybdotoxin, or apamin, demonstrating their specificity for KATP channels [2].

Vascular smooth muscle KATP channel opener Urethral relaxation Vasorelaxation

Strategic Applications for MCC-134 (CAS 181238-67-5) in Research and Drug Discovery


Dissecting SUR1 vs. SUR2B Contributions in Complex Tissues

In physiological or pathophysiological studies where both SUR1 (e.g., pancreatic, neuronal) and SUR2B (e.g., vascular smooth muscle) KATP channels are co-expressed, MCC-134 provides an unparalleled pharmacological tool. Unlike diazoxide, which activates both subtypes, or glibenclamide, which blocks both, MCC-134's SUR1-antagonist/SUR2B-agonist profile [1] allows for the selective activation of SUR2B-mediated pathways while simultaneously suppressing SUR1-mediated effects. This is critical for delineating the specific roles of each channel subtype in complex responses such as neurovascular coupling, hormone secretion, and tissue-specific ischemic responses [2].

Elucidating the Role of Mitochondrial vs. Sarcolemmal KATP Channels in Cardioprotection

The ongoing debate regarding the primary mediator of ischemic preconditioning—mitoKATP or sarcKATP channels—has been advanced by studies using MCC-134. Its unique profile as a mitoKATP channel inhibitor and a sarcKATP channel opener [3] makes it an indispensable reagent for experimental models of cardiac ischemia/reperfusion injury. Researchers can use MCC-134 to selectively ablate mitoKATP channel activity without blocking sarcKATP channels, a feat not possible with standard tools like 5-hydroxydecanoate (which may have off-target effects) or HMR1098 (a sarcKATP blocker). This application is validated by its use in in vivo models of hypoxic adaptation and cell-based ischemia assays [4].

Investigating KATP Channel Pharmacology in Urogenital Smooth Muscle

MCC-134 has been shown to potently relax urethral smooth muscle with an EC50 of 6 μM, an effect mediated by glibenclamide-sensitive KATP channels [5]. Given the functional involvement of both SUR1 and SUR2B subunits in regulating pig urethral KATP channels [6], MCC-134 serves as a key pharmacological probe for research into bladder and urethral function, particularly in models of overactive bladder or urinary incontinence. Its distinct SUR selectivity profile allows for a more nuanced understanding of the channel subtypes involved in urogenital smooth muscle tone compared to non-selective openers or blockers.

Screening for Novel KATP Channel Modulators with Subtype Selectivity

In drug discovery programs targeting KATP channels for metabolic, cardiovascular, or smooth muscle disorders, MCC-134 represents a valuable reference compound. Its unique SUR-subtype dependent pharmacology [1] can serve as a benchmark for developing next-generation modulators with improved tissue or subcellular selectivity. Screening assays can be designed to identify compounds that mimic MCC-134's SUR2B-selective activation or its SUR1-selective inverse agonism, thereby advancing the development of therapeutics with fewer off-target effects, such as avoiding unwanted insulin secretion when targeting vascular KATP channels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MCC-134

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.